

Procyanidin A1: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

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Compound of Interest

Compound Name: Procyanidin A1

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Abstract

Procyanidin A1, an A-type proanthocyanidin dimer, is a polyphenolic compound found in various plant sources, including peanut skins, litchi pericarp, and species of *Rhododendron*.^[1]^[2]^[3] It is distinguished by a unique double linkage between its constituent flavan-3-ol units. This guide provides an in-depth technical overview of the structure elucidation and stereochemical determination of **Procyanidin A1**, presenting key quantitative data, detailed experimental protocols, and visual representations of its structure and relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Structure and Physicochemical Properties

Procyanidin A1 is composed of an epicatechin and a catechin unit linked by a C4 β → C8 bond and an additional ether bond between C2 β and O7.^[1]^[2] Its chemical formula is C₃₀H₂₄O₁₂ with a molar mass of 576.51 g·mol⁻¹.^[4]^[5]

Table 1: Physicochemical Properties of **Procyanidin A1**

Property	Value	Reference(s)
Molecular Formula	C ₃₀ H ₂₄ O ₁₂	[5]
Molar Mass	576.51 g·mol ⁻¹	[4][5]
CAS Number	103883-03-0	[1]
Appearance	Colorless needles	[6]
Melting Point	>300 °C	[5]
Optical Activity	Positive (+)	[4]

Structure Elucidation

The structural determination of **Procyanidin A1** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by Circular Dichroism (CD) for stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Procyanidin A1**, which aids in confirming its dimeric A-type structure.

Table 2: Mass Spectrometry Data for **Procyanidin A1**

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Technique	Reference(s)
ESI-MS (Negative)	575.1 [M-H] ⁻	449.1, 289.2, 539.1	IT/ion trap	[7][8]
ESI-MS (Positive)	577.1341 [M+H] ⁺ , 599 [M+Na] ⁺	425, 437, 287.1	IT/ion trap	[9][8]
MALDI-ToF/ToF (Negative)	575.1195 [M-H] ⁻	449 (HRF), 425 (RDA)	-	[10]

Key Fragmentation Pathways: Heterocyclic Ring Fission (HRF), Retro-Diels-Alder (RDA), Quinone Methide (QM) fission, and Benzofuran-Forming Fission (BFF) are characteristic fragmentation patterns for A-type proanthocyanidins.[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for elucidating the precise connectivity and stereochemistry of the constituent flavan-3-ol units.

Table 3: ^{13}C NMR (150 MHz) Chemical Shift Data for **Procyanidin A1** in CD_3OD

Carbon	Chemical Shift (δ , ppm)
Upper Unit (Epicatechin)	
C-2	100.3
C-3	66.9
C-4	29.1
C-4a	155.8
C-5	96.9
C-6	97.5
C-7	152.1
C-8	106.8
C-8a	157.0
C-1'	132.2
C-2'	115.9
C-3'	145.8
C-4'	145.9
C-5'	115.2
C-6'	119.2
Lower Unit (Catechin)	
C-2''	83.1
C-3''	68.2
C-4''	37.5
C-4a''	155.0
C-5''	157.8
C-6''	96.1

C-7"	152.1
C-8"	106.8
C-8a"	155.0
C-1'''	131.8
C-2'''	115.4
C-3'''	145.8
C-4'''	146.0
C-5'''	116.2
C-6'''	120.1

Data adapted from related procyanidin studies.[12] The presence of an acetal carbon signal around δ C 100.3 is characteristic of the A-type linkage.[7]

Table 4: ^1H NMR Spectroscopic Data for **Procyanidin A1**

Proton	Chemical Shift (δ , ppm), Multiplicity, J (Hz)	Reference(s)
H-3	4.06 (d, J = 4.2)	[7]
H-4	4.23 (d, J = 3.6)	[7]
H-6	5.95 (d, J = 2.4)	[7]
H-8	6.06 (d, J = 2.4)	[7]
H-6' (lower unit)	6.08 (s)	[7]

The coupling constants for H-3 and H-4 are indicative of the epicatechin and catechin units.[7]

Stereochemistry

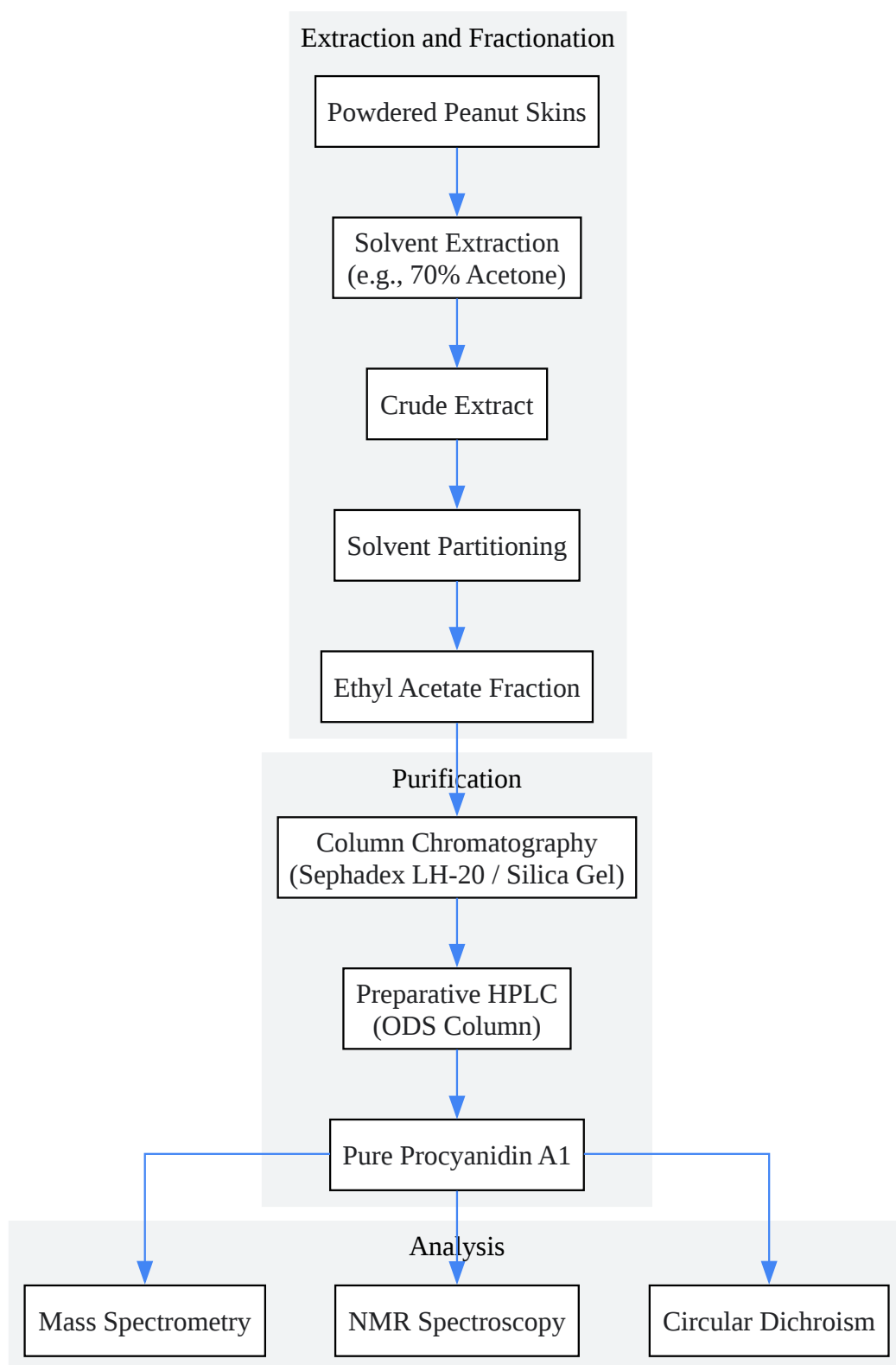
The absolute configuration of **Procyanidin A1** is determined using Circular Dichroism (CD) spectroscopy. The positive Cotton effect observed between 220-250 nm in the CD spectrum is

indicative of an R configuration at the C-4 position, which confirms the 2 β , 4 β -configuration of the double interflavanyl bonds.[7]

Experimental Protocols

Isolation and Purification of Procyanidin A1 from Peanut Skins

- **Extraction:** Powdered peanut skins are extracted with a solvent mixture, such as 70% acetone or a dichloromethane/methanol gradient.[6]
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate) to fractionate the components.
- **Column Chromatography:** The ethyl acetate fraction, rich in procyanidins, is subjected to column chromatography on Sephadex LH-20 or silica gel.[9]
- **Preparative HPLC:** Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) or phenyl--type column with a methanol/water or acetonitrile/water mobile phase.[6]
- **Structure Confirmation:** The purity and identity of the isolated **Procyanidin A1** are confirmed by MS and NMR analysis.[9][7]



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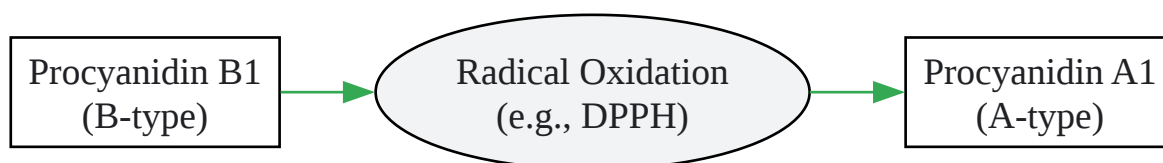
Caption: Isolation and purification workflow for **Procyanidin A1**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H , ^{13}C , COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using deuterated methanol (CD_3OD) as the solvent.[7]
- Mass Spectrometry: ESI-MS spectra are typically acquired on a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer.[7] MALDI-ToF MS can also be used for structural analysis.[10]
- Circular Dichroism: CD spectra are recorded on a spectropolarimeter in the UV region (typically 200-400 nm) using methanol as the solvent.[7]

Synthesis of Procyanidin A1

The chemical synthesis of A-type proanthocyanidins like **Procyanidin A1** is complex. One common strategy involves the oxidation of the corresponding B-type procyanidin (Procyanidin B1).[13][14] Procyanidin B1 can be converted to **Procyanidin A1** through radical oxidation using reagents like 1,1-diphenyl-2-picrylhydrazyl (DPPH) under neutral conditions.[1][15] This process involves the abstraction of a hydrogen atom from the C2 position of the upper flavan-3-ol unit, leading to the formation of the characteristic ether linkage.[15] More recent total synthesis strategies have also been developed.[16]

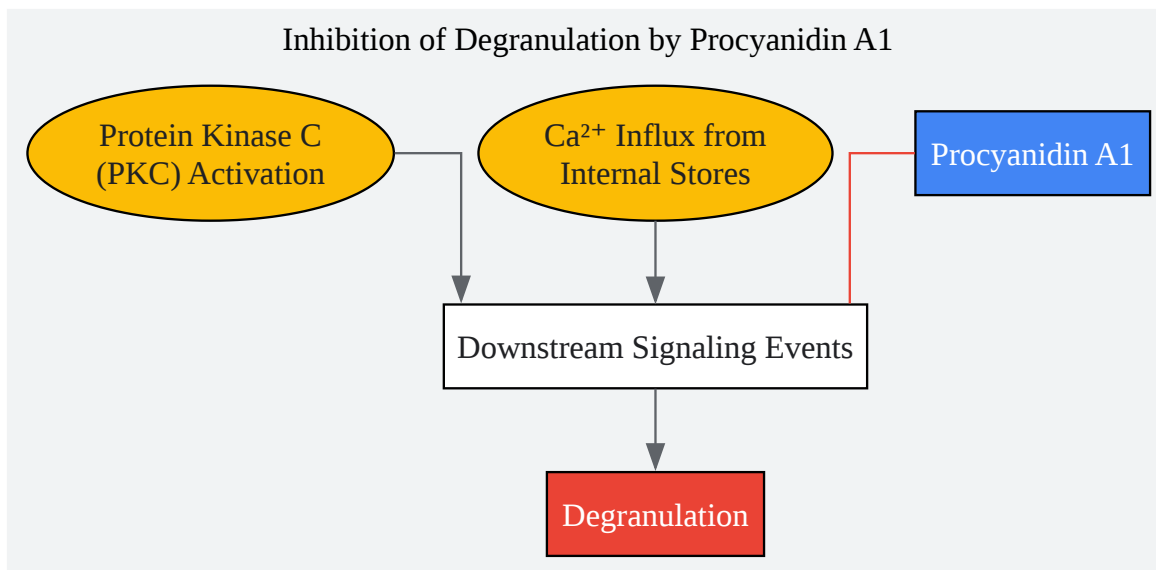


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Caption: Synthetic conversion of Procyanidin B1 to **Procyanidin A1**.

Biological Context and Signaling

Procyanidin A1 exhibits various biological activities, including antiallergic and antioxidant effects.[9] It has been shown to inhibit degranulation in rat basophilic leukemia (RBL-2H3) cells. This inhibition occurs downstream of protein kinase C (PKC) activation or the influx of calcium ions (Ca^{2+}) from internal stores.[17][18]



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Caption: Signaling pathway inhibited by **Procyanidin A1**.

Conclusion

The structural elucidation and stereochemical assignment of **Procyanidin A1** are achieved through a synergistic application of advanced spectroscopic and chiroptical techniques. This guide has consolidated the key data and methodologies essential for the identification and characterization of this complex natural product. A thorough understanding of its structure is fundamental for the ongoing investigation of its biological activities and potential therapeutic applications.

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